molecular formula C18H20N2O5 B5759391 3,4-dimethoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide

3,4-dimethoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B5759391
M. Wt: 344.4 g/mol
InChI Key: QYDMKKRITUAQJB-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy groups, a phenoxyacetyl group, and a benzenecarboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common approach is to start with 3,4-dimethoxybenzylamine, which is then reacted with 3-methylphenoxyacetyl chloride under basic conditions to form the intermediate product. This intermediate is subsequently treated with benzenecarboximidamide under acidic conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

3,4-Dimethoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The methoxy groups and phenoxyacetyl moiety can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The benzenecarboximidamide group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or activation of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-N’-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(3-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-5-4-6-14(9-12)24-11-17(21)25-20-18(19)13-7-8-15(22-2)16(10-13)23-3/h4-10H,11H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDMKKRITUAQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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